2-Methyl-1-naphthaleneacetamide
Overview
Description
2-Methyl-1-naphthaleneacetamide is a synthetic compound belonging to the class of naphthalene derivatives. This compound has garnered significant attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-naphthaleneacetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the direct treatment of amines with methyl cyanoacetate without solvent at room temperature .
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for analysis and purification. The mobile phase in this method typically contains acetonitrile, water, and phosphoric acid .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-naphthaleneacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The atmospheric oxidation mechanism of 2-methylnaphthalene, a related compound, involves OH radicals and results in the formation of dicarbonyl compounds.
Reduction and Substitution: Specific reagents and conditions for these reactions vary, but they generally involve common organic solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields dicarbonyl compounds .
Scientific Research Applications
2-Methyl-1-naphthaleneacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of pesticides and plant growth regulators.
Mechanism of Action
The mechanism of action of 2-Methyl-1-naphthaleneacetamide involves its interaction with specific molecular targets and pathways. For instance, 1-naphthaleneacetic acid, a related compound, acts as a rooting hormone by mimicking natural plant hormones . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
1-Naphthaleneacetamide: Acts as a synthetic auxin and rooting hormone.
1-Naphthaleneacetic acid: Used in agriculture as a plant growth regulator.
Uniqueness: 2-Methyl-1-naphthaleneacetamide is unique due to its specific structural modifications, which may confer distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-(2-methylnaphthalen-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13(14)15/h2-7H,8H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOVBPMGZPJPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041434 | |
Record name | 2-Methyl-1-naphthaleneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-07-4 | |
Record name | 2-Methyl-1-naphthaleneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-naphthaleneacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthaleneacetamide, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-1-naphthaleneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylnaphthalene-1-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-NAPHTHALENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GMR6K6PWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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